molecular formula C24H28O2 B063655 Bexarotene CAS No. 166175-31-1

Bexarotene

Cat. No.: B063655
CAS No.: 166175-31-1
M. Wt: 348.5 g/mol
InChI Key: NAVMQTYZDKMPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bexarotene (Targretin®) is a synthetic retinoid X receptor (RXR)-selective agonist approved by the FDA in 1999 for the treatment of cutaneous T-cell lymphoma (CTCL), particularly in refractory or persistent cases . As a rexinoid, it binds to RXR isoforms (α, β, γ), forming heterodimers with other nuclear receptors (e.g., PPARγ, LXR) to regulate gene expression involved in apoptosis, differentiation, and lipid metabolism .

Preparation Methods

Traditional Synthetic Routes

The original synthesis of bexarotene, reported by Boehem et al. (1994), involves sequential Friedel-Crafts alkylations followed by a Wittig reaction . The process begins with the reaction of 2,5-dichloro-2,5-dimethylhexane (2 ) and toluene under Friedel-Crafts conditions to yield 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (3 ) . A second Friedel-Crafts acylation with p-(methoxycarbonyl)benzoyl chloride produces 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid methyl ester (4 ). The ketone group in 4 is then converted to a vinyl group via a Wittig reaction, followed by ester hydrolysis to yield this compound .

This method, while effective, faces criticism for low atom economy, harsh reaction conditions (e.g., strong Lewis acids), and environmental concerns due to halogenated solvents . The Wittig reaction also introduces challenges in controlling stereochemistry and requires stringent anhydrous conditions.

Improved Industrial Synthesis

To address the limitations of the traditional route, CN1429807A proposes a streamlined synthesis leveraging Grignard reagents . The improved method starts with 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid (6 ), which undergoes nucleophilic addition with methylmagnesium iodide (CH₃MgI) to form tertiary alcohol 7 (Table 1) .

Table 1: Reaction Conditions for Grignard Addition

ParameterDetails
Temperature-20°C to 20°C (optimal: 0°C)
SolventDiethyl ether, tetrahydrofuran
NucleophileCH₃MgI, CH₃MgBr, CH₃MgCl, or CH₃Li
Reaction Time10–24 hours
WorkupAcidification, extraction, recrystallization
Yield23 g (from 6.38 g Mg)

The tertiary alcohol 7 is dehydrated under acidic conditions to form the final product. This route eliminates the Wittig reaction, reducing byproducts and improving atom economy . The use of Grignard reagents under mild conditions (-20°C to 20°C) enhances scalability, with a reported yield of 23 g per batch . Structural validation via ¹H-NMR, MS, and elemental analysis confirmed consistency with literature data .

Radiosynthesis for PET Imaging

PMC4060930 details the radiosynthesis of [¹¹C]this compound for PET imaging, employing a copper-mediated [¹¹C]CO₂ fixation strategy . The method uses pinacol arylboronate 1a and [¹¹C]CO₂ in the presence of CuTC (copper(I) thiophene-2-carboxylate), TBAT (tetrabutylammonium difluorotriphenylsilicate), and TMEDA (N,N,N′,N′-tetramethylethylenediamine) in N-methylpyrrolidone (NMP) .

Table 2: Radiosynthesis Parameters

ParameterDetails
PrecursorPinacol arylboronate 1a (12.9 mg)
CatalystCuTC (1.0 mg), TBAT (2.7 mg)
SolventNMP (300 μL)
Temperature100°C for 5 minutes
PurificationSemipreparative HPLC
Radiochemical Yield15 ± 2% (uncorrected, based on [¹¹C]CO₂)

This method enables rapid incorporation of carbon-11 into this compound, facilitating real-time imaging studies . The use of atmospheric pressure and optimized solvent systems ensures reproducibility, though the radiochemical yield remains moderate .

Comparative Analysis of Methods

Table 3: Method Comparison

AspectTraditional RouteImproved SynthesisRadiosynthesis
Key ReactionWittig olefinationGrignard additionCu-mediated carboxylation
Environmental ImpactHigh (halogenated solvents)Low (ether solvents)Moderate (NMP solvent)
ScalabilityModerateHighLow
YieldNot reported23 g/batch 15%
ApplicationBulk productionIndustrial manufacturingPET imaging research

The traditional method remains foundational but is largely superseded by the Grignard-based approach for industrial use . Radiosynthesis, while niche, addresses specialized needs in medical research .

Chemical Reactions Analysis

Photodegradation of Bexarotene

This compound can undergo photodegradation when exposed to UV irradiation, which may affect its cytotoxicity .

  • The photodegradation of this compound can be influenced by the presence of UV filters and photocatalysts like titanium dioxide or zinc oxide .
  • Photodegradation pathways involve hydroxylation of the tetrahydronaphthalene ring, leading to the formation of compounds like 7-hydroxy-bexarotene (BEXP-4) and 7-oxo-bexarotene (BEXP-3) . Further oxidation can lead to ring cleavage (BEXP-1) .
  • The presence of zinc oxide/titanium dioxide can promote the degradation of this compound by generating reactive oxygen species, resulting in oxidation of the compound .

Table 1: Degradation Products of this compound

CompoundRT [min]$$M+H+]Fragmentation Ions
BEXP-18.49425.1ESI(−): 304.8, 348.01 ESI(+): 218.1, 293.1, 305.2, 323.2, 339.2, 365.1, 381.1
BEXP-29.03351.2149.0, 229.2, 239.1, 253.1, 267.1, 281.1, 297.1
BEXP-39.11365.1149.0, 239.1, 253.1, 267.1, 281.1, 297.1
BEXP-49.48395.2247.1, 287.2, 315.2, 331.2, 349.2
This compound9.99349.2142.0, 227.2, 237.1, 251.1, 265.1, 279.1, 295.2

Reactions with Retinoid X Receptors (RXRs)

This compound selectively binds to and activates retinoid X receptor subtypes (RXR α, RXR β, RXR γ) .

  • Activated RXRs can form heterodimers with other receptors like retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs) .
  • These activated receptors act as transcription factors, which regulate the expression of genes involved in cellular differentiation and proliferation .

Other Reactions and Considerations

  • This compound is metabolized in the liver, primarily by cytochrome P450 3A4, leading to the formation of metabolites like 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene . These metabolites are active in in vitro assays of retinoid receptor activation .
  • This compound can impact cell death pathways in cancer cells, including pyroptosis, which involves caspase-4 activation and GSDME-related pathways .
  • This compound has been shown to suppress the primary nucleation reaction of amyloid-beta (Aβ42) peptides, which are associated with Alzheimer's disease . It may also block calcium-permeable ion channels formed by amyloid-beta peptides .

This information encapsulates the known chemical reactions of this compound, derived from a variety of research studies.

Scientific Research Applications

Bexarotene has a wide range of scientific research applications, including:

Mechanism of Action

Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXR α, RXR β, RXR γ). These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs by this compound leads to the modulation of cell growth, differentiation, and apoptosis. The exact mechanism of action in the treatment of cutaneous T-cell lymphoma is not fully understood but involves the regulation of genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Mechanism of Action :

  • Induces apoptosis in CTCL cells by downregulating survivin, activating caspase-3, and cleaving PARP .
  • Upregulates tumor suppressor genes (e.g., ATF3, EGR3) via RXR-mediated transcription .
  • Reduces angiogenesis and metastasis by inhibiting endothelial cell growth and tumor cell migration .

Clinical Efficacy :

  • In phase II-III trials, oral bexarotene (300 mg/m²/day) achieved a 54% response rate in early-stage CTCL and 45–55% in advanced stages, with median response durations exceeding 299 days .
  • Common side effects include reversible hypertriglyceridemia (79% of patients), hypothyroidism (40%), and headache (47%) .

Beyond Oncology :

  • Repurposed for neurodegenerative diseases: Enhances β-amyloid clearance in Alzheimer’s models via RXR/PPARγ activation and promotes neuroprotection in ischemic stroke by modulating neutrophil polarization .

This compound’s limitations—notably metabolic toxicity and moderate potency—have driven the development of novel rexinoids. Below is a systematic comparison with structural analogs and functionally related compounds.

Structural Analogs and Modifications

Compound Structural Modification Key Findings vs. This compound Reference
A77 Hydroxyl substitution adjacent to carboxyl group 2.5-fold greater induction of ATF3/EGR3; superior CTCL antiproliferative activity
Compound 26 Isochroman core replacing tetrahydronaphthalene Comparable RXR docking score (-12.4 vs. -12.7 kcal/mol); similar EC50
Disila-bexarotene Silicon-for-carbon substitution Equivalent RXR agonism; potential improved pharmacokinetics
V-125 Undisclosed modifications 90% tumor burden reduction in breast cancer models; reduced toxicity

Pharmacodynamic Comparisons

  • EC50 Values :

    • This compound: ~10 nM (RXRα/β/γ) .
    • A75/A76 : Similar EC50 but enhanced gene induction .
    • Compound 18 : Lower EC50 (3.2 nM), suggesting higher RXR affinity .
  • Binding Affinity :

    • Compound 26 and this compound share critical RXR interactions (e.g., hydrophobic residues Ile268, Phe313) .

Transcriptional Activation Profiles

  • SREBP Promoter Activation: Compounds 3 and 9 reduce SREBP activation (vs. Compounds 5, 6, 8, 11, and 14 increase SREBP activation, correlating with hypertriglyceridemia risk .
  • Gene Regulation :

    • A77 induces ATF3 and EGR3 mRNA 2.5–3.0× more than this compound, enhancing tumor suppression .

Metabolic Stability and Toxicity

  • This compound Metabolites : 6-hydroxy-bexarotene (major metabolite) exhibits <10% RXR activity, minimizing off-target effects .
  • A77 : Hydroxyl substitution improves solubility (LogS similar to this compound) without increasing toxicity .
  • Compound 9 : Reduced SREBP activation may mitigate hypertriglyceridemia .

Clinical and Preclinical Efficacy

Parameter This compound A77 V-125
CTCL Response Rate 45–55% Preclinically superior N/A
Breast Cancer Limited benefit N/A 90% tumor reduction
Neuroprotection Yes Not studied Not studied
Key Toxicity Hypertriglyceridemia Similar profile Reduced incidence

Biological Activity

Bexarotene, a synthetic retinoid, is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). It functions as a selective agonist for retinoid X receptors (RXR), which plays a crucial role in regulating gene expression involved in cell differentiation, apoptosis, and proliferation. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its effects through several biological pathways:

  • RXR Homodimerization : this compound binds to RXR, leading to homodimerization and subsequent activation of RXR response elements (RXRE) in target genes. This process modulates the expression of genes involved in apoptosis and cell cycle regulation .
  • Induction of Apoptosis : Studies indicate that this compound induces apoptosis in malignant T-cells from patients with CTCL. Specifically, it has been shown to trigger apoptosis in CD4+ T cells from patients with high tumor burdens .
  • Inhibition of Cytokine Production : this compound reduces the production of interleukin-4 (IL-4) by peripheral blood mononuclear cells, which is significant for managing inflammatory responses associated with CTCL .

Clinical Efficacy

This compound has demonstrated efficacy in various clinical studies:

  • Response Rates : In a multicenter phase II trial involving Japanese patients with CTCL, the overall response rate (ORR) was 53.8%, with a median time to response of 58 days. Notably, some patients maintained responses for over 1600 days .
  • Long-Term Safety : A long-term follow-up study indicated that while this compound is generally well-tolerated, common adverse effects include hypothyroidism (93.8% incidence) and hyperlipidemia. These effects were manageable with appropriate medical intervention .

Study 1: Efficacy in Advanced CTCL

A study assessed the efficacy of this compound in advanced-stage CTCL patients. Among 33 evaluable patients, 11 achieved a partial response (35% response rate), with a median progression-free survival (PFS) of 4.8 months .

Study 2: Combination Therapy

In another trial combining this compound with carboplatin for non-small cell lung cancer, the drug's ability to repress tumor proliferation was evaluated. The results indicated that this compound could enhance therapeutic outcomes when used alongside traditional chemotherapeutics .

Adverse Effects and Management

The adverse effects associated with this compound are significant but manageable:

Adverse EffectIncidence (%)Management Strategy
Hypothyroidism93.8Levothyroxine supplementation
Hypercholesterolemia77Dietary management and statins
Hypertriglyceridemia77Dietary management and fibrates

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Bexarotene’s mechanism of action as a retinoid X receptor (RXR) agonist?

  • Methodological Answer : Prioritize in vitro models (e.g., RXR-transfected cell lines) to isolate receptor-binding kinetics . For in vivo studies, murine models of cutaneous T-cell lymphoma (CTCL) are widely used to evaluate tumor regression and RXR pathway activation. Include controls for off-target effects by comparing results with RXR knockout models .

Q. How can researchers standardize protocols for this compound solubility and stability in preclinical studies?

  • Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring concentrations ≤10% to avoid cellular toxicity. Validate stability via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions. Document batch-specific variations in purity and storage conditions (e.g., -80°C for long-term stability) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies in animal models, Kaplan-Meier curves with log-rank tests are recommended .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in solid tumors versus hematological malignancies be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., tumor microenvironment differences). Validate findings through in vivo comparative studies with standardized dosing regimens and endpoint definitions (e.g., RECIST criteria for solid tumors vs. lymph node biopsy for CTCL) .

Q. What strategies optimize this compound’s therapeutic index when combined with other retinoids or chemotherapy agents?

  • Methodological Answer : Use factorial design experiments to test interactions between this compound and co-administered drugs. Measure synergistic/antagonistic effects via combination index (CI) calculations (e.g., Chou-Talalay method). Prioritize pharmacokinetic profiling to assess drug-drug interactions (e.g., CYP450 enzyme modulation) .

Q. How can researchers address variability in RXR isoform selectivity across different tissue types?

  • Methodological Answer : Employ isoform-specific siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate RXRα, β, and γ contributions. Validate selectivity via electrophoretic mobility shift assays (EMSAs) and co-crystallization studies. Cross-reference findings with tissue-specific RNA-seq datasets (e.g., GTEx Portal) .

Q. What methodologies best characterize this compound’s off-target effects on lipid metabolism pathways?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in hepatocyte models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated lipid synthesis genes. Validate findings in hyperlipidemia-prone animal models (e.g., ApoE⁻/⁻ mice) .

Q. How do epigenetic modifications influence resistance mechanisms in this compound-treated CTCL patients?

  • Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) and ChIP-seq (H3K27ac) on longitudinal patient samples. Correlate methylation patterns with clinical response using Cox proportional hazards models. Validate candidate resistance genes via organoid-based drug screening .

Q. Data Analysis and Reproducibility

Q. What steps ensure reproducibility in this compound studies given batch-to-batch variability in commercial reagents?

  • Methodological Answer : Mandate third-party validation of compound purity (e.g., NMR, mass spectrometry) and include lot numbers in publications. Use internal reference standards (e.g., stable isotope-labeled this compound) for quantitative assays. Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

  • Methodological Answer : Re-evaluate preclinical models for clinical translatability (e.g., patient-derived xenografts vs. cell-line-derived models). Apply PICO framework (Population, Intervention, Comparison, Outcome) to refine trial inclusion criteria. Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data .

Properties

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Off-white to white powder

CAS No.

153559-49-0
Record name Bexarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bexarotene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bexarotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a suspension of the ester 32 (0.058 g, 0.16 mmol) in 75% aqueous methanol (2 mL) was added one pellet of potassium hydroxide (0.1 g). The mixture was stirred at 70° C. for 1 h during which time the material dissolved. The solution was cooled to room temperature, acidified with 1N aqueous hydrochloric acid, and then extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a white solid. Recrystallization from dichloromethane/hexane afforded the desired acid 33 as a white, crystalline solid (42 mg, 91%): m.p. 230°-231° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.